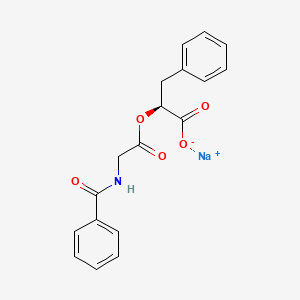
O-Hippuryl-L-beta-phenyllacticacidsodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a chemical compound with the molecular formula C18H16NNaO5 and a molar mass of 349.31 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves several steps. One common method includes the reaction of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, such as sodium hydroxide, to form the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
O-Hippuryl-L-beta-phenyllactic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
O-Hippuryl-L-beta-phenyllactic acid sodium salt can be compared with other similar compounds, such as:
Hippuric acid: A precursor in the synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
L-beta-phenyllactic acid: Another precursor used in the synthesis process.
Other sodium salts of organic acids: These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Properties
Molecular Formula |
C18H16NNaO5 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
sodium;(2S)-2-(2-benzamidoacetyl)oxy-3-phenylpropanoate |
InChI |
InChI=1S/C18H17NO5.Na/c20-16(12-19-17(21)14-9-5-2-6-10-14)24-15(18(22)23)11-13-7-3-1-4-8-13;/h1-10,15H,11-12H2,(H,19,21)(H,22,23);/q;+1/p-1/t15-;/m0./s1 |
InChI Key |
JKYQSWBXUUFAAL-RSAXXLAASA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















